BIS(1,1,2,2-tetrahydroperfluorooctyl) ether

説明

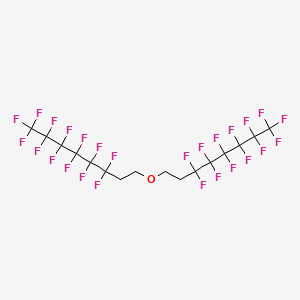

BIS(1,1,2,2-tetrahydroperfluorooctyl) ether is a fluorinated ether compound characterized by two perfluorooctyl chains linked via an oxygen atom.

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxy)octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F26O/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-43-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDVXEYWUKBXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229135 | |

| Record name | 1,1′-Oxybis[2-(perfluorohexyl)ethane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78522-74-4 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78522-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIS(1,1,2,2-tetrahydroperfluorooctyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078522744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-Oxybis[2-(perfluorohexyl)ethane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(1,1,2,2-TETRAHYDROPERFLUOROOCTYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9H32NG35P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of BIS(1,1,2,2-tetrahydroperfluorooctyl) ether typically involves the reaction of perfluorooctyl iodide with an appropriate etherifying agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ether bond .

Industrial Production Methods: : On an industrial scale, the production of this compound involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product .

化学反応の分析

Types of Reactions: : BIS(1,1,2,2-tetrahydroperfluorooctyl) ether primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups .

Common Reagents and Conditions: : Common reagents used in these reactions include strong nucleophiles such as sodium hydroxide or potassium tert-butoxide. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products: : The major products formed from these reactions depend on the nature of the substituent introduced.

科学的研究の応用

Chemical Research Applications

BIS(1,1,2,2-tetrahydroperfluorooctyl) ether is utilized in several areas of chemical research due to its inert nature and ability to withstand extreme conditions.

Key Applications:

- Solvent for Reactive Species : The compound serves as a solvent in reactions involving highly reactive species, facilitating various synthetic processes without participating in unwanted side reactions.

- Polymer Chemistry : It is employed in polymerization reactions where its unique properties can enhance the stability and performance of the resulting materials .

Biological Research Applications

In biological research, this compound has been explored for its interactions with biological membranes and potential applications in drug delivery systems.

Key Applications:

- Cell Membrane Studies : The compound mimics the hydrophobic environment of cell membranes, making it useful for studying lipid bilayers and membrane dynamics.

- Drug Delivery Systems : Its biocompatibility and stability make it a candidate for use in drug delivery systems, enhancing the solubility and stability of active pharmaceutical ingredients .

Industrial Applications

This compound finds numerous applications in industrial settings due to its thermal stability and resistance to degradation.

Key Applications:

- Heat Transfer Fluids : The compound is used as a heat transfer fluid in high-temperature processes where conventional fluids may fail.

- Lubricants : It serves as a lubricant in extreme environments, providing superior performance compared to traditional lubricants .

Environmental and Toxicological Considerations

While this compound has beneficial applications, it also raises concerns regarding environmental persistence and potential toxicity.

Key Points:

- Environmental Persistence : As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound is resistant to degradation in the environment, leading to bioaccumulation concerns .

- Toxicological Effects : Studies indicate potential adverse health effects associated with PFAS compounds, necessitating careful consideration in applications involving human exposure or environmental release .

Case Studies

Several case studies illustrate the practical applications of this compound across different fields:

-

Case Study 1: Drug Delivery Systems

Research demonstrated that incorporating this compound into lipid-based formulations improved drug solubility and stability during storage and administration . -

Case Study 2: Environmental Monitoring

Studies have utilized this compound as a reference standard for detecting PFAS contamination in environmental samples due to its distinct chemical signature .

作用機序

The mechanism by which BIS(1,1,2,2-tetrahydroperfluorooctyl) ether exerts its effects is primarily through its interaction with hydrophobic surfaces. The compound’s fluorinated chains interact with hydrophobic regions, stabilizing structures and preventing degradation. This interaction is crucial in applications such as drug delivery, where the compound helps in stabilizing the active pharmaceutical ingredient .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares BIS(1,1,2,2-tetrahydroperfluorooctyl) ether with three analogous compounds: Bis(2-methoxyethyl) ether , Bis(2-chloroethyl) ether (BCEE) , and perfluoropolyethers (PFPEs) . Structural differences in substituent groups (fluorinated vs. chlorinated or methoxylated) critically influence their properties and applications.

Table 1: Key Structural and Functional Comparisons

| Compound | Chemical Formula | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| This compound | C₁₆F₃₄O | Perfluorinated alkyl chains | High thermal stability, hydrophobicity | Lubricants, coatings |

| Bis(2-methoxyethyl) ether | C₆H₁₄O₃ | Methoxy (-OCH₃) groups | Polar solvent, moderate toxicity | Solvent, chemical synthesis |

| Bis(2-chloroethyl) ether (BCEE) | C₄H₈Cl₂O | Chloro (-Cl) groups | Toxic, carcinogenic, volatile | Historical solvent (limited) |

| Perfluoropolyethers (PFPEs) | (CF₂CF₂O)ₙ(CF₂O)ₘ | Fluorinated backbone | Inertness, low surface tension | Aerospace lubricants |

Thermal and Chemical Stability

- This compound : Fluorinated chains confer exceptional thermal stability (estimated decomposition temperature >300°C) and resistance to oxidation, similar to PFPEs .

- Bis(2-methoxyethyl) ether : Lower thermal stability (decomposes ~150°C) due to polar methoxy groups, limiting high-temperature applications .

- BCEE : Highly volatile and reactive; decomposes at lower temperatures, releasing toxic chlorinated byproducts .

Toxicity and Environmental Impact

- This compound: Potential persistence and bioaccumulation due to perfluorinated chains, though specific toxicological data are scarce.

- Bis(2-methoxyethyl) ether : Classified as harmful (H319/H335) with irritant effects on eyes and respiratory systems .

- BCEE: Recognized as a carcinogen (IARC Group 2B) and toxic to aquatic life; regulated under REACH due to its environmental hazards .

Research Findings and Data Gaps

- This compound: Limited peer-reviewed studies exist. Structural analogs like PFPEs suggest utility in high-performance lubricants, but fluorine content raises concerns about environmental persistence .

- BCEE: Extensive toxicological profiling confirms carcinogenicity, with historical use discontinued in most regions .

- Bis(2-methoxyethyl) ether : Safety data sheets highlight acute hazards, but chronic exposure risks are less studied .

生物活性

BIS(1,1,2,2-tetrahydroperfluorooctyl) ether, also known as a perfluoroalkyl ether compound, is a member of the class of per- and polyfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their unique chemical properties and widespread environmental presence. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential toxicological effects, and relevant case studies.

- Molecular Formula : C16H8F26O

- CAS Number : 68156-07-0

- Structure : The compound features a long carbon chain fully substituted with fluorine atoms, contributing to its hydrophobic and lipophobic characteristics.

Biological Activity Overview

This compound exhibits various biological activities that can influence human health and environmental safety. The following sections detail its interactions within biological systems.

1. Toxicological Effects

Research indicates that PFAS compounds can accumulate in biological tissues and may lead to adverse health effects. The toxicity of this compound has been assessed through various studies:

2. Environmental Persistence

This compound is characterized by its resistance to degradation in the environment. This persistence raises concerns regarding bioaccumulation in aquatic organisms and potential biomagnification in food webs.

Case Study 1: Human Exposure Assessment

A study conducted by the Environmental Protection Agency (EPA) evaluated the levels of PFAS in human blood samples across various demographics. Results indicated that individuals with higher exposure to PFAS through drinking water had elevated levels of this compound in their bloodstream. This study emphasized the need for monitoring and regulating PFAS levels in drinking water sources.

Case Study 2: Wildlife Impact Study

Research on wildlife exposure to PFAS in contaminated habitats revealed significant bioaccumulation of this compound in fish species. The study highlighted alterations in reproductive behaviors and decreased fertility rates among affected populations. These findings underscore the ecological risks associated with PFAS contamination.

Data Table: Summary of Biological Effects

Q & A

Q. What are the established synthetic routes for BIS(1,1,2,2-tetrahydroperfluorooctyl) ether, and what are the key challenges in achieving high purity?

Methodological Answer: Synthesis typically involves fluorination of precursor alcohols or ethers under controlled conditions using fluorinating agents like SF₄ or HF. A critical step is the purification via fractional distillation under inert atmospheres to avoid hydrolysis of perfluorinated chains. Challenges include:

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming perfluorinated chain integrity and detecting trace impurities (e.g., residual solvents or unreacted precursors) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns to verify the molecular formula .

- Gas Chromatography (GC): Paired with flame ionization detection (FID) or mass spectrometry (GC-MS) quantifies purity and separates volatile impurities .

Advanced Research Questions

Q. How does this compound influence the solvation dynamics and ionic conductivity in lithium-based electrolytes?

Methodological Answer: In lithium battery electrolytes, fluorinated ethers act as diluents in localized high-concentration electrolytes (LHCEs). Key mechanisms include:

- Solvation structure: Molecular dynamics (MD) simulations reveal that fluorinated ethers reduce Li⁺-solvent coordination, enhancing Li⁺ mobility by weakening Li⁺-anion interactions .

- Ionic conductivity: Fluorinated ethers like this compound improve conductivity (e.g., 5–8 mS/cm at 25°C) compared to non-fluorinated analogs due to lower viscosity and weaker Li⁺-solvent binding .

Table 1: Comparison of Fluorinated Ethers in LHCEs

Q. What computational models are used to predict the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

- Quantitative Structure-Activity Relationships (QSARs): Predict biodegradability and toxicity using descriptors like logP (octanol-water partition coefficient) and molecular volume .

- EPI Suite™: Estimates environmental half-life (t₁/₂) and bioaccumulation factor (BCF). For BIS(1,1,2,2-THPO), predicted t₁/₂ in water exceeds 1 year due to strong C-F bonds .

- Molecular Dynamics (MD): Simulates interactions with biological membranes to assess bioaccumulation risks .

Q. How do conflicting data on fluorinated ether stability in electrochemical environments arise, and how can they be resolved?

Methodological Answer: Contradictions in stability studies (e.g., oxidative decomposition vs. inertness) stem from:

- Electrode materials: Nickel-rich cathodes accelerate ether decomposition at high voltages (>4.3 V), whereas graphite anodes show compatibility .

- Electrolyte composition: Additives like LiPF₆ or LiFSI stabilize the ether via salt-derived SEI layers. Resolution requires:

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。